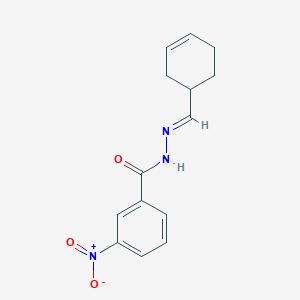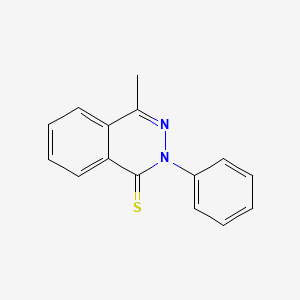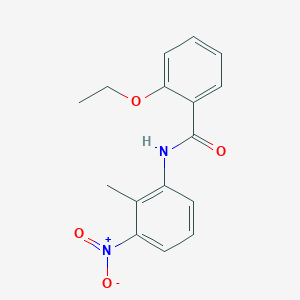
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide, also known as CHN-1, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a hydrazone derivative of 3-nitrobenzohydrazide and has been shown to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The exact mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide is not fully understood, but it is believed to work by inducing oxidative stress in cells. This oxidative stress can lead to the activation of a variety of different signaling pathways, which can ultimately lead to cell death in tumor cells. In addition, N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has also been shown to have anti-inflammatory properties, which may contribute to its overall therapeutic effects.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has a variety of different biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has been shown to induce apoptosis, or programmed cell death, which can help to slow or stop the growth of tumors. In addition, N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in a variety of different disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and looking for new treatments for cancer. However, there are also some limitations to using N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide in lab experiments, including its potential toxicity and the need for careful dosing and monitoring to ensure safety.
Future Directions
There are a number of different future directions for research on N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide. One promising area of research is in the development of new cancer treatments based on the compound's anti-tumor activity. In addition, there is also potential for N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide to be used in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress is believed to play a role. Finally, further research is needed to fully understand the mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide and its potential applications in a variety of different contexts.
Synthesis Methods
The synthesis of N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide is a multi-step process that involves the reaction of 3-nitrobenzohydrazide with cyclohexenone in the presence of a catalyst. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has been used extensively in scientific research as a tool for studying a variety of different biological processes. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to have potent anti-tumor activity. In addition, N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has also been used to study the role of oxidative stress in a variety of different disease states, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-7-4-8-13(9-12)17(19)20)16-15-10-11-5-2-1-3-6-11/h1-2,4,7-11H,3,5-6H2,(H,16,18)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYQFJEEAQLIB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)


![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

